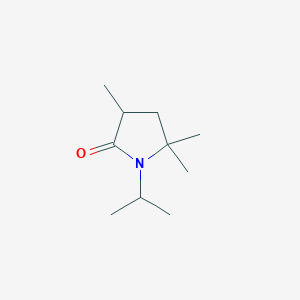
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one is a heterocyclic organic compound with a five-membered lactam ring. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound’s molecular formula is C10H19NO, and it is characterized by the presence of an isopropyl group and three methyl groups attached to the pyrrolidone ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethyl-2-pyrrolidone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3,5,5-trimethyl-2-pyrrolidone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the original isopropyl or methyl groups.
科学的研究の応用
1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-isopropyl-3,5,5-trimethyl-2-pyrrolidone involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular processes, and modulation of signal transduction pathways.
類似化合物との比較
1-Methyl-2-pyrrolidone: A structurally similar compound with a single methyl group instead of the isopropyl group.
3,5,5-Trimethyl-2-pyrrolidone: Lacks the isopropyl group but shares the same pyrrolidone core structure.
N-Methyl-2-pyrrolidone: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness: 1-Isopropyl-3,5,5-trimethylpyrrolidin-2-one stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
特性
CAS番号 |
155068-00-1 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
3,5,5-trimethyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(12)8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
InChIキー |
BKOYJYDAGPOAOK-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
正規SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
同義語 |
2-Pyrrolidinone,3,5,5-trimethyl-1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















